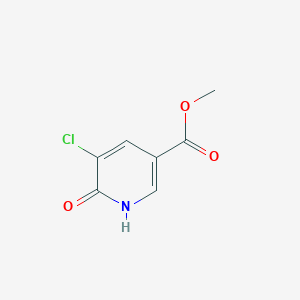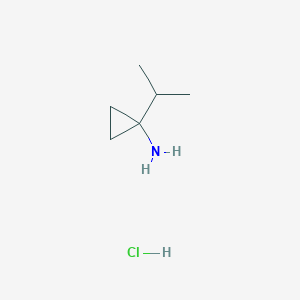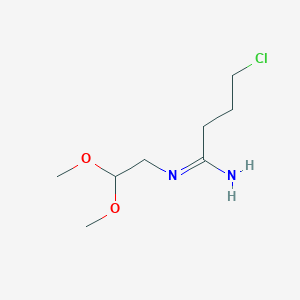
1-Naphthalenecarboxamide, N-(2-aminoethyl)-
Vue d'ensemble
Description
1-Naphthalenecarboxamide, N-(2-aminoethyl)- is an organic compound derived from naphthalene and carboxylic acids . It has a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol.
Molecular Structure Analysis
The molecular structure of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- is characterized by a naphthalene ring attached to a carboxamide group. The carboxamide group is further substituted with a 2-aminoethyl group .Applications De Recherche Scientifique
Fluorescent Chemosensors
Kawakami et al. (2002) synthesized N-ethyl-1-naphthalenecarboxamide (1NEa) as a part of their study on fluorescent chemosensors for metal ions. They explored the complexing behavior of this compound with alkali and alkaline earth metal ions, leveraging its potential in intramolecular excimer emission. Molecular orbital calculations suggested that 1NEa could form complexes with metal ions by coordinating with both the carbonyl oxygen of the amide group and π-electrons of the naphthalene ring, indicating its usefulness in detecting metal ions through fluorescence changes Kawakami et al., 2002.
Anticoagulant Screening
Nguyen and Ma (2017) conducted chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their derivatives, which were then screened for anticoagulant effects. This study provides insights into the synthetic pathways for creating derivatives of naphthalenecarboxamide and evaluating their potential therapeutic applications, particularly in the context of anticoagulation Nguyen & Ma, 2017.
Polymer Synthesis
Mikami et al. (2011) reported the synthesis of poly(naphthalenecarboxamide)s with low polydispersity using chain-growth condensation polymerization. Their research demonstrates the versatility of naphthalenecarboxamide derivatives in forming polymers with defined molecular weights and low polydispersity, which could have implications for material science and engineering applications Mikami et al., 2011.
Light-Emitting Materials
Liou et al. (2006) synthesized a new class of aromatic poly(amine-1,3,4-oxadiazole)s containing donor and acceptor moieties, including naphthylamine-derived aromatic dicarboxylic acid, for blue-light-emitting materials. This research highlights the potential of naphthalenecarboxamide derivatives in the development of materials for optoelectronic applications, offering a pathway to creating high-performance light-emitting devices Liou et al., 2006.
Mécanisme D'action
Target of Action
The primary target of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
1-Naphthalenecarboxamide, N-(2-aminoethyl)- acts as an inhibitor of ACE2 . By binding to ACE2, it may induce a conformational change in the enzyme, altering its normal function . This interaction can prevent the conversion of angiotensin II to angiotensin-(1-7), thereby influencing blood pressure regulation and fluid balance .
Biochemical Pathways
The inhibition of ACE2 affects the renin-angiotensin system, a critical pathway in cardiovascular physiology . The downstream effects include the potential alteration of blood pressure regulation and fluid balance . .
Result of Action
The molecular and cellular effects of 1-Naphthalenecarboxamide, N-(2-aminoethyl)-'s action are primarily related to its inhibitory effect on ACE2 . This inhibition can potentially alter the function of the renin-angiotensin system, impacting blood pressure regulation and fluid balance . .
Propriétés
IUPAC Name |
N-(2-aminoethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOYMNVPMVLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenecarboxamide, N-(2-aminoethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)


![[1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate](/img/structure/B3090958.png)

![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)


